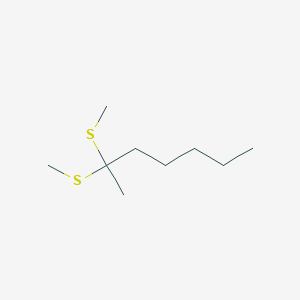
2,2-Bis(methylsulfanyl)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(methylsulfanyl)heptane is an organic compound with the molecular formula C9H20S2 It is characterized by the presence of two methylsulfanyl groups attached to the second carbon of a heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)heptane typically involves the reaction of heptane derivatives with methylsulfanyl reagents. One common method is the alkylation of 2,2-dimethylthiirane with heptane in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(methylsulfanyl)heptane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require a catalyst and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes with reduced sulfur content.
Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(methylsulfanyl)heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Bis(methylsulfanyl)heptane involves its interaction with molecular targets through its methylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, which can alter the compound’s properties and reactivity. The pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(methylsulfanyl)butane
- 2,2-Bis(methylsulfanyl)pentane
- 2,2-Bis(methylsulfanyl)hexane
Uniqueness
2,2-Bis(methylsulfanyl)heptane is unique due to its specific chain length and the positioning of the methylsulfanyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its shorter or longer chain analogs. The compound’s unique characteristics make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
75920-72-8 |
|---|---|
Molekularformel |
C9H20S2 |
Molekulargewicht |
192.4 g/mol |
IUPAC-Name |
2,2-bis(methylsulfanyl)heptane |
InChI |
InChI=1S/C9H20S2/c1-5-6-7-8-9(2,10-3)11-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
ZSATZDDCZBHRCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



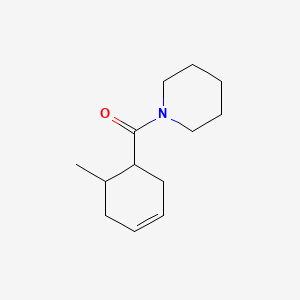
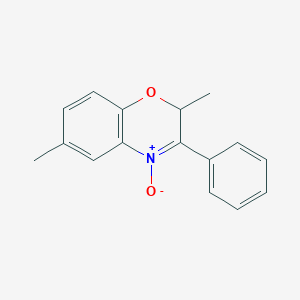
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)
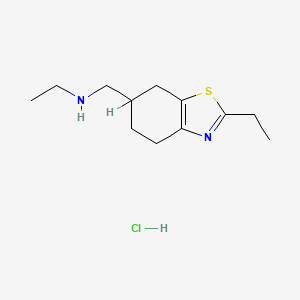
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)
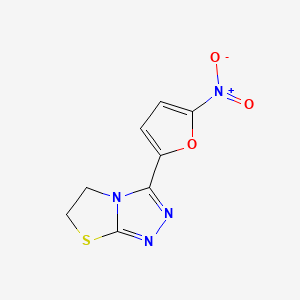

![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)
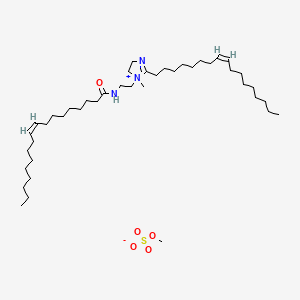
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
